molecular formula C18H18Cl2N2O5 B14009232 Oxydiethane-2,1-diyl bis[(3-chlorophenyl)carbamate] CAS No. 6942-00-3

Oxydiethane-2,1-diyl bis[(3-chlorophenyl)carbamate]

Cat. No.: B14009232
CAS No.: 6942-00-3
M. Wt: 413.2 g/mol
InChI Key: JCMRQWGIMATFIT-UHFFFAOYSA-N
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Description

2-[2-[(3-chlorophenyl)carbamoyloxy]ethoxy]ethyl N-(3-chlorophenyl)carbamate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its potential reactivity and interaction with different biological and chemical systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[(3-chlorophenyl)carbamoyloxy]ethoxy]ethyl N-(3-chlorophenyl)carbamate typically involves the reaction of 3-chlorophenyl isocyanate with 2-(2-hydroxyethoxy)ethyl carbamate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous quality control measures to maintain the integrity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-[2-[(3-chlorophenyl)carbamoyloxy]ethoxy]ethyl N-(3-chlorophenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.

    Reduction: This involves the gain of electrons or the removal of oxygen, leading to the formation of reduced products.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated oxides, while reduction could produce dechlorinated derivatives.

Scientific Research Applications

2-[2-[(3-chlorophenyl)carbamoyloxy]ethoxy]ethyl N-(3-chlorophenyl)carbamate is utilized in various scientific research fields, including:

    Chemistry: It is used as a reagent in synthetic chemistry to explore new reaction pathways and products.

    Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, including its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials due to its unique properties.

Mechanism of Action

The mechanism of action of 2-[2-[(3-chlorophenyl)carbamoyloxy]ethoxy]ethyl N-(3-chlorophenyl)carbamate involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved often include signal transduction mechanisms that lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Oxydiethane-2,1-diyl bis[(3-chlorophenyl)carbamate]
  • 3-chlorophenyl isocyanate derivatives

Uniqueness

Compared to similar compounds, 2-[2-[(3-chlorophenyl)carbamoyloxy]ethoxy]ethyl N-(3-chlorophenyl)carbamate stands out due to its specific structural configuration, which imparts unique reactivity and interaction profiles. This makes it particularly valuable in research and industrial applications.

Properties

CAS No.

6942-00-3

Molecular Formula

C18H18Cl2N2O5

Molecular Weight

413.2 g/mol

IUPAC Name

2-[2-[(3-chlorophenyl)carbamoyloxy]ethoxy]ethyl N-(3-chlorophenyl)carbamate

InChI

InChI=1S/C18H18Cl2N2O5/c19-13-3-1-5-15(11-13)21-17(23)26-9-7-25-8-10-27-18(24)22-16-6-2-4-14(20)12-16/h1-6,11-12H,7-10H2,(H,21,23)(H,22,24)

InChI Key

JCMRQWGIMATFIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)OCCOCCOC(=O)NC2=CC(=CC=C2)Cl

Origin of Product

United States

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